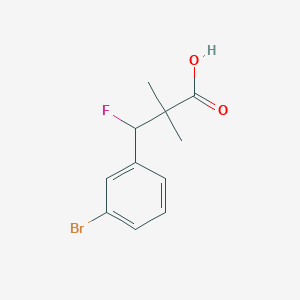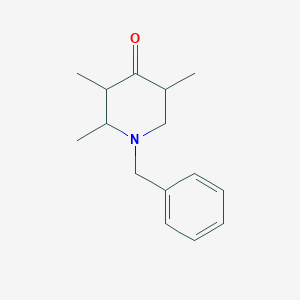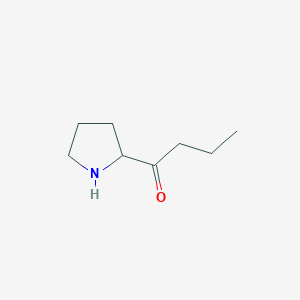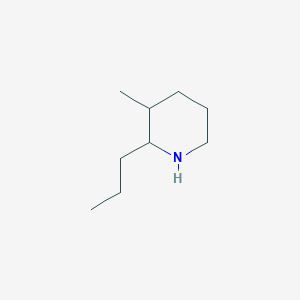
5,6,7-Trifluoroquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trifluoroquinolin-3-amine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds, making them valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoroquinolin-3-amine typically involves the cyclization of appropriately substituted anilines. One common method is the Skraup reaction, which involves the cyclization of 3,4,5-trifluoroaniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach involves the cyclization of 2,4,5-trifluoro substituted acetanilide with acrolein .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7-Trifluoroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the quinoline ring can be substituted by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and reduction:
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-coupling reactions: Typical reagents include boronic acids and palladium catalysts.
Major Products Formed
Nucleophilic substitution: Substituted quinolines with various functional groups.
Cross-coupling reactions: Biaryl compounds and other complex structures.
Applications De Recherche Scientifique
5,6,7-Trifluoroquinolin-3-amine has several scientific research applications:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Difluoroquinolin-3-amine
- 5,6,8-Trifluoroquinolin-3-amine
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Uniqueness
5,6,7-Trifluoroquinolin-3-amine is unique due to the specific positioning of the fluorine atoms on the quinoline ring. This specific substitution pattern can lead to different biological activities and chemical reactivity compared to other fluorinated quinolines .
Propriétés
Formule moléculaire |
C9H5F3N2 |
|---|---|
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
5,6,7-trifluoroquinolin-3-amine |
InChI |
InChI=1S/C9H5F3N2/c10-6-2-7-5(8(11)9(6)12)1-4(13)3-14-7/h1-3H,13H2 |
Clé InChI |
HAIMEMPSFJLKSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=CC(=C(C(=C21)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
